4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile
Overview
Description
4-amino-2-{[3-(4-chlorophenoxy)propyl]thio}-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C14H13ClN4OS and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0498599 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of disperse dyes . These dyes are widely used for dyeing synthetic fabrics such as polyester and nylon .
Mode of Action
It is known that disperse dyes, which this compound may be a part of, work by diffusing into the fabric at high temperatures . The dye then becomes less soluble and precipitates within the fiber, resulting in coloration .
Biochemical Pathways
In the context of dye synthesis, the compound may be involved in the formation of azo compounds, which are a key component of many disperse dyes .
Pharmacokinetics
As a potential component of disperse dyes, it is likely to have low bioavailability due to its intended use in textile dyeing .
Result of Action
The primary result of the action of this compound, in the context of disperse dyes, is the coloration of synthetic fabrics . The compound contributes to the formation of the dye, which then diffuses into the fabric and precipitates, resulting in a color change .
Action Environment
The efficacy and stability of this compound, like other disperse dyes, can be influenced by various environmental factors. These include temperature, which affects the diffusion of the dye into the fabric, and the pH of the dye bath, which can impact the solubility of the dye .
Properties
IUPAC Name |
4-amino-2-[3-(4-chlorophenoxy)propylsulfanyl]pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-11-2-4-12(5-3-11)20-6-1-7-21-14-18-9-10(8-16)13(17)19-14/h2-5,9H,1,6-7H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGOGFGKDFFYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCSC2=NC=C(C(=N2)N)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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